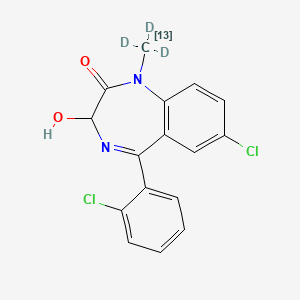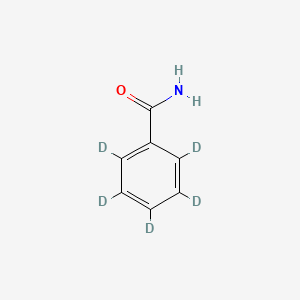![molecular formula C8H10O4 B13443745 6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dioxabicyclo[321]oct-2-en-4-yl acetate is a bicyclic compound with a unique structure that includes an oxygen bridge and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate typically involves the reaction of aldehydes with methyl vinyl ketone. This process can be carried out efficiently in two steps . Another method involves the preparation of 4(a)-benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane from 3,4-dihydro-2H-pyran-2-carbaldehyde via six reaction steps .
Industrial Production Methods
The use of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators in the ring-opening polymerization process is a key aspect of the industrial synthesis .
化学反应分析
Types of Reactions
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: Substitution reactions, particularly at the oxygen bridge, can yield various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, pyridine, and diethylaminosulfur trifluoride (DAST). The conditions for these reactions vary, but they often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 2-chloro-3,8-dioxabicyclo[3.2.1]octane and other rearranged structures .
科学研究应用
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl acetate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying various biological processes.
Medicine: Its derivatives are being explored for potential pharmaceutical applications.
Industry: It is used in materials science for the development of new materials with specific properties.
作用机制
The mechanism of action of 6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions that can lead to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Uniqueness
6,8-Dioxabicyclo[321]oct-2-en-4-yl acetate is unique due to its specific structure, which includes an oxygen bridge and an acetate group This structure allows it to undergo specific chemical reactions that are not possible with other similar compounds
属性
分子式 |
C8H10O4 |
|---|---|
分子量 |
170.16 g/mol |
IUPAC 名称 |
6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate |
InChI |
InChI=1S/C8H10O4/c1-5(9)11-7-3-2-6-4-10-8(7)12-6/h2-3,6-8H,4H2,1H3 |
InChI 键 |
ZZKYMMHKSWKLNI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C=CC2COC1O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)

![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)




![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)


![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)
